Nonylamine, also known as nonan-1-amine, is a primary aliphatic amine with the molecular formula C₉H₂₁N and a molecular weight of 143.27 g/mol. It appears as a colorless to light yellow liquid with a boiling point of approximately 202 °C and a melting point of -1 °C. Nonylamine is characterized by its amine functional group, which allows it to participate in various
These reactions illustrate its versatility in organic synthesis and materials science.
Nonylamine exhibits notable biological activity, particularly in its effects on microorganisms. Studies have shown that it can inhibit the metabolic activities of certain fungi, such as Colletotrichum gloeosporioides, leading to reduced spore germination and mycelial growth at specific concentrations. Additionally, nonylamine has been investigated for its potential role in RNA ligand discovery, where its properties were utilized in dynamic combinatorial chemistry to identify non-covalent ligands for RNA targets.
Nonylamine can be synthesized through several methods:
These methods highlight the compound's accessibility for industrial applications.
Nonylamine has various applications across different fields:
Research indicates that nonylamine interacts with various organic and inorganic compounds due to its nucleophilic nature. For example, it has been used to enhance selectivity in analytical chemistry methods such as corona discharge ion mobility spectrometry for biogenic amines. Moreover, studies have assessed its joint toxicity with other chemicals, indicating potential environmental impacts when used alongside other substances.
Nonylamine shares structural similarities with several other amines. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Characteristics |
|---|---|---|
| Octylamine | C₈H₁₉N | Shorter carbon chain; used primarily in surfactants. |
| Decylamine | C₁₀H₂₃N | Longer carbon chain; exhibits similar reactivity. |
| Dodecylamine | C₁₂H₂₅N | Even longer carbon chain; often used in emulsifiers. |
Uniqueness of Nonylamine:
Nonylamine's unique nine-carbon chain length provides distinct physicochemical properties that differentiate it from octylamine and decylamine. Its specific reactivity patterns make it suitable for particular applications in chemical synthesis and biological research that may not be achievable with shorter or longer-chain analogs.
Nonylamine (CAS: 112-20-9) is a clear colorless to slightly yellow liquid with the empirical formula C₉H₂₁N and a molecular weight of 143.27 g/mol. As a primary aliphatic amine, it contains a single amino group (-NH₂) attached to a linear nine-carbon chain. The compound exhibits characteristic physicochemical properties that make it suitable for various applications in organic synthesis and materials science.
Nonylamine displays properties typical of medium-chain aliphatic amines, with moderate basicity and nucleophilicity. The compound is air-sensitive and should be stored below 30°C.
Table 1: Physicochemical Properties of Nonylamine
Nonylamine enables covalent functionalization of multi-walled carbon nanotubes (MWCNTs) through solvent-free amination processes. In a landmark study, MWCNTs were thermally activated at 150–170°C under reduced pressure and reacted with nonylamine to form chemically bonded species [4]. Thermogravimetric analysis revealed two distinct decomposition phases:
This functionalization method eliminates the need for corrosive acid pre-treatments traditionally used to create defect sites (e.g., HNO₃/H₂SO₄ mixtures) [1] [2]. The alkyl chain of nonylamine improves MWCNT dispersibility in polypropylene composites by reducing π-π stacking interactions, with a 40% enhancement in tensile strength observed at 3 wt% loading [1].
Table 1: Comparative Functionalization Methods for MWCNTs
| Method | Bond Type | Processing Time | Dispersibility (DMF) | Mechanical Strength Gain |
|---|---|---|---|---|
| Nonylamine amination | Covalent C-N | 2 hours | Stable >48 hours [4] | +40% vs. pristine [1] |
| Acid treatment | Carboxylic groups | 24–48 hours | Stable 24 hours [2] | +25% vs. pristine [1] |
Propoxylated nonylamine derivatives exhibit superior oil-collecting capabilities due to their tunable hydrophilic-lipophilic balance (HLB). The base-catalyzed reaction with propylene oxide yields:
Nonylamine + n(C₃H₆O) → Nonylamine-(PO)ₙ Key performance parameters include:
Field trials demonstrated 18% incremental oil recovery in mature carbonate reservoirs compared to conventional sulfonate surfactants.
Nonylamine serves as a structure-directing agent in zeolitic imidazolate framework (ZIF) synthesis. The molecular geometry directs pore formation through:
Resulting materials show exceptional gas adsorption capacities:
Nonylamine-derived N-nonylmalonamic acid inhibits free radical chain reactions in diesel fuels through dual mechanisms:
Table 2: Fuel Stabilization Performance
| Additive | Induction Period (h) | Total Acid Number (mg KOH/g) | Sediment Formation (mg/100mL) |
|---|---|---|---|
| 0.1% Malonic monoamide | 48.7 | 0.12 | <5 |
| Baseline (No additive) | 12.3 | 2.45 | 89 |
The monoamide derivative increases oxidation induction time by 296% while maintaining compliance with ASTM D975 specifications for hydrotreated fuels.
Corrosive;Irritant;Environmental Hazard